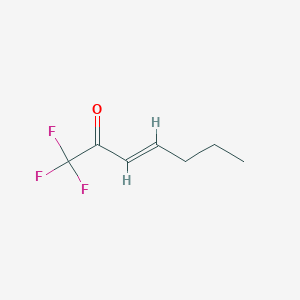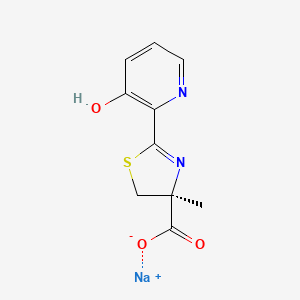
POLYSTYRENE-B-POLY(ETHYLENE-RAN-BUTYLENE )-B-POLYSTYRENE-G-MALEIC ANHYDRIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
POLYSTYRENE-B-POLY(ETHYLENE-RAN-BUTYLENE)-B-POLYSTYRENE-G-MALEIC ANHYDRIDE is a triblock copolymer that combines the properties of polystyrene and poly(ethylene-ran-butylene) with maleic anhydride grafts. This compound is known for its excellent mechanical, chemical, and thermal stability, making it a versatile material in various applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of POLYSTYRENE-B-POLY(ETHYLENE-RAN-BUTYLENE)-B-POLYSTYRENE-G-MALEIC ANHYDRIDE typically involves a solution casting methodology. The nanocomposite films are then investigated for their morphology using techniques such as FTIR, XRD, and SEM .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of varying clay proportions to achieve the desired mechanical and thermal properties. The homogeneous dispersion of platelets into the matrix is crucial for improving material properties, and this is achieved through enhanced forces of adhesion .
化学反応の分析
Types of Reactions
POLYSTYRENE-B-POLY(ETHYLENE-RAN-BUTYLENE)-B-POLYSTYRENE-G-MALEIC ANHYDRIDE undergoes various chemical reactions, including oxidation, reduction, and substitution. The maleic anhydride moieties in the compound allow for covalent reticulation and functionalization .
Common Reagents and Conditions
Common reagents used in these reactions include bisamine linkers, which lead to the formation of amide and imide bonds . The reaction conditions often involve controlled molecular weight and stoichiometric ratios to achieve the desired mechanical properties .
Major Products Formed
The major products formed from these reactions include covalently crosslinked membranes with enhanced mechanical properties and specific adsorption abilities .
科学的研究の応用
POLYSTYRENE-B-POLY(ETHYLENE-RAN-BUTYLENE)-B-POLYSTYRENE-G-MALEIC ANHYDRIDE has a wide range of scientific research applications:
Chemistry: Used in the synthesis of nanocomposites with improved thermal and mechanical resilience.
Biology: Employed in the development of biocompatible conductive polymers for biomedical applications.
Medicine: Utilized in the creation of functional elastomeric membranes for environmental remediation.
作用機序
The mechanism of action of POLYSTYRENE-B-POLY(ETHYLENE-RAN-BUTYLENE)-B-POLYSTYRENE-G-MALEIC ANHYDRIDE involves the phase-segregated nature of the material, which allows for functionalization and enhanced mechanical properties . The maleic anhydride moieties enable covalent bonding with various linkers, leading to the formation of robust and functional materials .
類似化合物との比較
Similar Compounds
Polystyrene-block-poly(ethylene-ran-butylene)-block-polystyrene (SEBS): Known for its thermoplastic elastomer properties.
Polystyrene-block-polybutadiene-block-polystyrene: Another triblock copolymer with different mechanical properties.
Polystyrene-block-polyisoprene-block-polystyrene: Similar in structure but with distinct elastomeric properties.
Uniqueness
POLYSTYRENE-B-POLY(ETHYLENE-RAN-BUTYLENE)-B-POLYSTYRENE-G-MALEIC ANHYDRIDE stands out due to its grafted maleic anhydride moieties, which provide additional functionalization points and enhance its mechanical and thermal properties . This makes it a highly versatile material for various advanced applications.
特性
CAS番号 |
124578-11-6 |
|---|---|
分子式 |
C9H10BrNO2 |
分子量 |
0 |
製品の起源 |
United States |
Q1: What is the significance of grafting maleic anhydride onto SEBS, and how does it influence the material's properties and potential applications?
A1: Grafting maleic anhydride (MA) onto the SEBS backbone introduces reactive functional groups along the polymer chain []. This modification significantly enhances the material's polarity and reactivity. Consequently, SEBS-g-MA exhibits improved compatibility with inorganic fillers, as highlighted in the research paper focusing on inorganic composite materials []. This enhanced compatibility is crucial for developing composite materials with superior mechanical properties and thermal stability, broadening its application in various fields.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




